VU 0365114

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

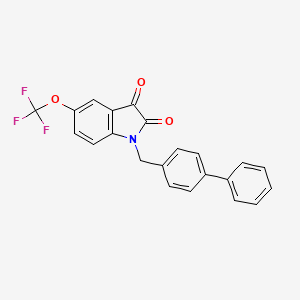

VU 0365114 is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of VU 0365114 typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The indole core can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

化学反应分析

Types of Reactions: VU 0365114 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学研究应用

VU 0365114 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of VU 0365114 involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of cellular pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

相似化合物的比较

- 1-[(4-Methoxyphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

- 1-[(4-Bromophenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione

Uniqueness: VU 0365114 is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

生物活性

VU 0365114 is a compound that has garnered attention for its biological activity, particularly as a selective positive allosteric modulator of the M5 muscarinic acetylcholine receptor (mAChR). However, recent research has revealed its potential as a microtubule-destabilizing agent, which may provide novel therapeutic avenues in cancer treatment. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in cancer models, and implications for drug resistance.

- Chemical Formula : C22H14F3NO3

- Molecular Weight : 397.35 g/mol

- CAS Number : 1208222-39-2

- Purity : ≥98% (HPLC)

- Solubility :

- DMSO: 100 mM

- Ethanol: 10 mM

| Property | Value |

|---|---|

| Chemical Formula | C22H14F3NO3 |

| Molecular Weight | 397.35 g/mol |

| CAS Number | 1208222-39-2 |

| Purity | ≥98% (HPLC) |

| Solubility | DMSO (100 mM), Ethanol (10 mM) |

Initially developed as a positive allosteric modulator for the M5 mAChR, this compound exhibits significant selectivity with an EC50 value of approximately 2.7 μM for human M5 receptors and greater than 30 μM for other mAChR subtypes (M1, M2, M3, and M4) . Recent studies have repurposed it as a microtubule-destabilizing agent, indicating that its primary mechanism may involve direct interaction with tubulin rather than modulation of mAChRs .

Anticancer Activity

This compound has shown broad-spectrum anticancer activity, particularly against colorectal cancer cells. In vitro studies demonstrated its ability to induce cell death and inhibit proliferation in various cancer cell lines. Notably, it was found to be effective in overcoming drug resistance associated with multidrug resistance (MDR) proteins .

Case Study: Colorectal Cancer

In a xenograft model using nude mice, administration of this compound significantly slowed tumor growth compared to control groups. This suggests not only its efficacy in vitro but also its potential applicability in vivo for cancer treatment .

Table 2: Summary of Anticancer Studies with this compound

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis in colorectal cancer cells; inhibits cell proliferation. |

| In Vivo | Slowed tumor growth in xenograft models in nude mice. |

| Drug Resistance | Effective against MDR-associated cancer cells; does not act as a substrate for MDR proteins. |

Implications for Drug Development

The repositioning of this compound highlights the importance of exploring existing compounds for new therapeutic uses. Its dual action as both an mAChR modulator and a microtubule destabilizer presents opportunities for developing treatments that can address both neurological and oncological conditions.

Future Directions

Further research is necessary to fully elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Studies focusing on its safety profile, optimal dosing strategies, and potential combination therapies with existing cancer treatments will be critical for advancing its development as a therapeutic agent.

属性

IUPAC Name |

1-[(4-phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14F3NO3/c23-22(24,25)29-17-10-11-19-18(12-17)20(27)21(28)26(19)13-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBGRXOPAXZSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OC(F)(F)F)C(=O)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。